REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=CC=C[CH:2]=1.CNC(=NC)O[C:12]([CH3:15])([CH3:14])[CH3:13].[C:18](OCC)(=O)C.CCCCCC>>[C:12]([O:7][C:1]([CH3:2])([CH3:6])[CH3:18])([CH3:15])([CH3:14])[CH3:13] |f:2.3|
|
Name
|
( 3b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
( 3a )
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(OC(C)(C)C)=NC
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.2 mg | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |